2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core substituted with:
- A 3-fluorophenyl group at position 1 (meta-fluorine).
- A 3,4-dimethylphenyl group on the carboxamide nitrogen.
- An amino group at position 2.
Its molecular formula is C25H20FN5O (calculated molecular weight: 449.46 g/mol). The fluorine atom and dimethylphenyl substituent likely influence its electronic properties, lipophilicity, and binding interactions with biological targets.
Properties
Molecular Formula |
C25H20FN5O |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H20FN5O/c1-14-10-11-17(12-15(14)2)28-25(32)21-22-24(30-20-9-4-3-8-19(20)29-22)31(23(21)27)18-7-5-6-16(26)13-18/h3-13H,27H2,1-2H3,(H,28,32) |
InChI Key |
RCFIBQGPNWRLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)F)N)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-Fluorophenyl Group
The 1-(3-fluorophenyl) substituent is installed via Buchwald-Hartwig coupling:
Amination at Position 2
Direct C–H amination using CuI/TEMPO in DMF at 120°C introduces the amino group (68% yield). Alternatives include nitro group reduction (H₂/Pd-C, 90% yield).
Table 2: Catalytic Functionalization Data
| Reaction | Catalyst System | Temp (°C) | Yield |
|---|---|---|---|
| Aryl Coupling | Pd(OAc)₂/Xantphos | 110 | 82% |
| C–H Amination | CuI/TEMPO | 120 | 68% |
| Nitro Reduction | H₂/Pd-C | 25 | 90% |
Radical-Mediated Synthesis Pathways
Methylaminopyrroloquinoxaline derivatives are accessible via radical cascade reactions:
-
Method : Dicumyl peroxide (DCP) initiates methyl radical addition to isocyanide intermediates.
-
Outcome : Regioselective 2-amino functionalization (73% yield).
Green Chemistry Approaches
Solvent-Free Cyclization
Grinding 2-aminophenylpyrrole with 3-fluorobenzaldehyde in the presence of Ga(ClO₄)₃ achieves 85% conversion.
Microwave-Assisted Steps
Buchwald-Hartwig coupling under microwave irradiation reduces reaction time from 12 h to 15 min (yield: 80%).
Challenges and Optimization
-
Regioselectivity : Competing C–H functionalization at positions 1 and 3 is mitigated using bulkier ligands (e.g., DavePhos).
-
Amidation Side Reactions : Over-acylation is minimized by slow addition of activating agents (e.g., oxalyl chloride).
-
Scale-Up : Batch processes achieve 65% overall yield, while flow chemistry improves to 78%.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The amino, dimethylphenyl, and fluorophenyl groups can be substituted with other functional groups to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
Scientific Research Applications
2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
Substituent Effects on Physicochemical Properties
- Fluorine Position : The target compound’s meta-fluorine (’s para-fluorine) may alter electronic interactions with target proteins. Fluorine’s electron-withdrawing nature enhances binding affinity in some contexts .
- Carboxamide vs.
- Lipophilicity : The 3,4-dimethylphenyl group in the target increases lipophilicity (logP ~3.5 estimated) compared to polar substituents like dihydroxy () or methoxy ().
Halogen Influence
- Bromine () and chlorine () increase molecular weight and may enhance halogen bonding but reduce solubility.
- Trifluoromethyl () improves metabolic stability and electronegativity .
Functional Group Diversity
Research Findings and Implications
While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
Fluorophenyl Advantage : Fluorinated analogs (target, ) are common in medicinal chemistry due to improved target affinity and metabolic resistance .
Carboxamide Superiority : The carboxamide group’s hydrogen-bonding capacity may outperform ester derivatives in target engagement .
Toxicity Considerations: highlights that certain heterocyclic amines (e.g., IQ-type compounds) are carcinogenic, underscoring the need for toxicity screening in structurally related pyrroloquinoxalines .
Biological Activity
The compound 2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.38 g/mol. The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities.
Research indicates that this compound may interact with various biochemical pathways:
- Inhibition of Enzyme Activity : It has been suggested that the compound may inhibit specific enzymes involved in inflammatory processes, potentially modulating cytokine release.
- Cellular Signaling Pathways : Preliminary studies indicate that it could interfere with signaling pathways related to cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrroloquinoxaline derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Case Study : In vitro assays demonstrated that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., A549 lung cancer cells) .
Antiviral Activity
The compound's structure suggests possible antiviral properties. Research on related compounds indicates that modifications to the pyrroloquinoxaline scaffold can enhance antiviral activity against specific viruses.
- Research Findings : A study reported that certain derivatives displayed significant inhibition of viral replication in cell cultures at concentrations as low as 0.20 μM .
Data Tables
| Activity Type | IC50 Value (μM) | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer | 5.0 | A549 (lung cancer) | |
| Antiviral | 0.20 | MT-4 cells | |
| Cytokine Inhibition | Not specified | Peripheral blood mononuclear cells |
Case Studies
- Anticancer Activity : A study involving a series of pyrroloquinoxaline derivatives showed that modifications to the side chains significantly affected their cytotoxicity against various cancer cell lines. The lead compound demonstrated an IC50 of 5 μM against A549 cells, indicating strong potential for further development.
- Cytokine Modulation : In a model assessing inflammatory responses, the compound was shown to reduce the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 in stimulated human monocytes, suggesting its potential use in treating inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with condensation of substituted benzaldehydes with pyrroloquinoxaline precursors. For example, a similar compound (ethyl 2-amino-1-(3,4-dimethoxyphenyl)-...) is synthesized via acid-catalyzed condensation using p-toluenesulfonic acid, followed by recrystallization for purification . Optimizing conditions (e.g., solvent polarity, temperature, and catalyst loading) can improve yields. Computational methods like quantum chemical reaction path searches (ICReDD approach) help identify optimal intermediates and reduce trial-and-error experimentation .
Q. What purification methods ensure high purity for biological testing?
Common techniques include:
- Recrystallization using ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography with silica gel and gradients of ethyl acetate/hexane for separation of closely related byproducts .
- HPLC for final purity validation (>95% by area under the curve) .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring fusion patterns (e.g., distinguishing pyrrolo[2,3-b]quinoxaline core) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for fluorophenyl and dimethylphenyl groups .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How do substituents (e.g., 3-fluorophenyl vs. 3,4-dimethylphenyl) influence biological activity and reactivity?
- Electron-Withdrawing Groups (e.g., -F) : Enhance electrophilicity, improving interactions with kinase active sites (observed in methyl 2-amino-1-(3,5-dichlorophenyl)-..., which showed stronger kinase inhibition than methoxy analogs) .
- Steric Effects : Bulky 3,4-dimethylphenyl groups may reduce binding affinity to shallow protein pockets but improve metabolic stability .
- SAR Studies : Comparative assays with analogs (e.g., trifluoromethyl or dimethoxyphenyl derivatives) reveal trends in potency and selectivity .
Q. What computational strategies predict binding modes and optimize synthesis?
- Molecular Docking : Models interactions with targets like EGFR or BRAF kinases; fluorophenyl groups often occupy hydrophobic pockets .
- DFT Calculations : Predict regioselectivity in nucleophilic substitution reactions (e.g., amino group reactivity) .
- Machine Learning : Trained on pyrroloquinoxaline datasets to forecast reaction yields and impurity profiles .
Q. How are contradictions in biological data resolved (e.g., conflicting IC50 values)?
- Orthogonal Assays : Validate kinase inhibition using both fluorescence-based (e.g., ADP-Glo™) and radiometric assays .
- Purity Reassessment : Contradictions may arise from undetected impurities; reanalyze via LC-MS and repeat dose-response curves .
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to rule out cell-specific artifacts .
Q. What methodologies improve solubility and bioavailability for in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl to methyl carboxylate) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
- Salt Formation : Use hydrochloride or citrate salts to increase dissolution rates .
Q. How are off-target effects and toxicity profiles assessed preclinically?
- Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler®) to identify off-target inhibition .
- CYP450 Inhibition Assays : Evaluate metabolic interference using human liver microsomes .
- Acute Toxicity Studies : Dose rodents at 10–100 mg/kg and monitor organ histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
